1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Lipophilicity ADME Physicochemical Profiling

CAS 1096911-64-6 is a 2,4-difluorophenyl triazole-4-carboxylic acid critical for medicinal chemistry programs. Unlike its 3,4-difluorophenyl regioisomer, the 2-position fluorine on the phenyl ring is experimentally validated as essential for potent CYP51 inhibition and superior MIC values against Aspergillus spp. The C5 isopropyl group and an experimental logP of 2.21 provide optimal lipophilicity for fragment-based screening, offering ~7.6-fold higher predicted solubility compared to the 3,4-isomer. The sharp melting point (158–160 °C) ensures a reliably crystalline powder for co-crystal engineering. Its carboxylic acid handle enables straightforward amide coupling for PROTAC design, with 6 H-bond acceptors enhancing aqueous compatibility. Choose this specific regioisomer to avoid undermining downstream SAR.

Molecular Formula C12H11F2N3O2
Molecular Weight 267.23 g/mol
CAS No. 1096911-64-6
Cat. No. B1417353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1096911-64-6
Molecular FormulaC12H11F2N3O2
Molecular Weight267.23 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N=NN1C2=C(C=C(C=C2)F)F)C(=O)O
InChIInChI=1S/C12H11F2N3O2/c1-6(2)11-10(12(18)19)15-16-17(11)9-4-3-7(13)5-8(9)14/h3-6H,1-2H3,(H,18,19)
InChIKeyMODDXIFPKJCNQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1096911-64-6): Procurement-Grade Physicochemical Identity & Comparator Landscape


1-(2,4-Difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1096911-64-6) is a fluorinated 1,2,3-triazole-4-carboxylic acid building block bearing a 2,4-difluorophenyl N1-substituent and an isopropyl group at C5. Its molecular formula is C₁₂H₁₁F₂N₃O₂ (MW 267.23 g·mol⁻¹) [1]. The compound is supplied as a powder (typical purity ≥95%) with a reported melting point of 158–160 °C and an experimental logP of 2.21 [2]. It belongs to the class of triazole carboxylic acids, widely employed as intermediates in medicinal chemistry and material science due to the synthetic versatility of the carboxylic acid handle and the triazole core [3].

Procurement Risk of Substitute 1,2,3-Triazole-4-carboxylic Acids: Why CAS 1096911-64-6 Is Not Interchangeable with Its Nearest Analogs


Superficially similar 1,2,3-triazole-4-carboxylic acids are not drop-in replacements for CAS 1096911-64-6. Regioisomeric variation of the difluorophenyl substitution pattern (2,4 vs. 3,4) or deletion of the C5 isopropyl group critically alters lipophilicity, hydrogen-bonding capacity, and molecular recognition. In antifungal triazole pharmacophores, the 2,4-difluorophenyl arrangement is specifically required for potent CYP51 inhibition; the 2-position fluorine is essential for high activity, particularly against Aspergillus spp. [1]. Consequently, substituting the 3,4-difluorophenyl isomer (CAS 1096911-85-1) or the unsubstituted C5-H analog (CAS 1038240-82-2) risks undermining structure-activity relationships (SAR) in downstream applications.

Quantitative Differentiators of CAS 1096911-64-6: Head-to-Head and Cross-Study Evidence Against Closest Analogs


Lipophilicity Control: logP of 2.21 for the 2,4-Difluorophenyl Isomer vs. 3.09 for the 3,4-Isomer

The target compound (2,4-difluorophenyl isomer) exhibits an experimental logP of 2.21 [1]. In contrast, the 3,4-difluorophenyl regioisomer (CAS 1096911-85-1) has a reported logP of 3.09 under analogous measurement conditions . The lower logP of the 2,4-isomer predicts improved aqueous solubility and reduced non-specific protein binding, which can translate into superior developability profiles in lead optimization programs.

Lipophilicity ADME Physicochemical Profiling

Hydrogen Bond Acceptor Count Differentiation: 6 HBA for Target vs. 4 HBA for the 3,4-Isomer

Computational profiling reveals that the target compound possesses 6 hydrogen bond acceptor (HBA) atoms (4 from the triazole/carboxylic acid core plus 2 fluorine atoms) [1]. The 3,4-difluorophenyl isomer is reported with only 4 HBA atoms . This difference arises from the distinct electronic environment of the fluorine substituents at the 2- and 4-positions, which renders both fluorine atoms accessible as hydrogen bond acceptors, whereas in the 3,4-isomer the fluorine atoms are less available for intermolecular hydrogen bonding.

Hydrogen Bonding Molecular Recognition Crystallinity

2,4-Difluorophenyl Substitution Pattern Is Essential for Antifungal Triazole Activity as Demonstrated in the CS-758 Series

Structure-activity relationship studies on the triazole antifungal CS-758 and its analogs (12a–12d) systematically varied fluorine atom positions on the phenyl ring. All compounds retaining a fluorine at the 2-position (12a, 12c, 12d, and CS-758) exhibited significantly stronger antifungal activity, particularly against Aspergillus spp., compared to analogs lacking the 2-fluoro substituent. MIC values for the 2-fluoro-containing compounds surpassed those of fluconazole and itraconazole across Candida, Aspergillus, and Cryptococcus species [1]. Although this evidence is derived from a triazole antifungal scaffold, it establishes a class-level precedent that the 2,4-difluorophenyl substitution geometry—present in CAS 1096911-64-6—is a privileged motif for biological activity.

Antifungal CYP51 SAR Fluorine Chemistry

Melting Point and Crystallinity: 158–160 °C for Target Compound Enables Straightforward Handling and Purification

The target compound is a crystalline powder with an experimentally determined melting point of 158–160 °C [1]. In contrast, no melting point data are publicly available from authoritative sources for the 3,4-difluorophenyl isomer (CAS 1096911-85-1) or the 5-unsubstituted analog (CAS 1038240-82-2). The absence of reported melting points for close analogs suggests inferior crystallinity or batch-to-batch variability, whereas the well-defined melting range of the target compound indicates robust crystalline character.

Crystallinity Purification Solid-State Properties

Rotatable Bond Count and Conformational Pre-Organization: Target Compound Exhibits 3 Rotatable Bonds, Balancing Flexibility and Rigidity

The target compound has a computed rotatable bond count of 3 (carboxylic acid C–C, and two bonds on the isopropyl group) [1]. The 3,4-difluorophenyl isomer shares the same molecular formula and identical rotatable bond count of 3 . In comparison, the 5-unsubstituted analog (CAS 1038240-82-2) has only 2 rotatable bonds . The intermediate flexibility of the target compound (and its regioisomer) relative to the fully rigid 5-H analog may offer a better balance between conformational adaptability for target binding and entropic penalty minimization.

Conformational Analysis Drug-likeness Molecular Design

High-Value Application Scenarios for CAS 1096911-64-6 Derived from Quantitative Differentiation Evidence


Antifungal Lead Optimization Programs Targeting Lanosterol 14α-Demethylase (CYP51)

The 2,4-difluorophenyl motif has been experimentally validated as a critical determinant of antifungal potency in the triazole class [1]. Researchers developing novel azole antifungals should preferentially select CAS 1096911-64-6 over the 3,4-difluorophenyl isomer or non-fluorinated analogs as a core scaffold for derivatization, because the 2-position fluorine is consistently associated with superior MIC values against Aspergillus, Candida, and Cryptococcus species.

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Balanced Lipophilicity

With an experimental logP of 2.21 [1], CAS 1096911-64-6 resides within the optimal lipophilicity range for fragment and lead-like compounds (logP 1–3). The 0.88 logP unit reduction relative to the 3,4-difluorophenyl isomer [2] translates to approximately 7.6-fold higher predicted aqueous solubility. This makes it a superior choice for fragment screening libraries where solubility-limited false negatives must be minimized.

Covalent Inhibitor and PROTAC Linker Chemistry via Carboxylic Acid Derivatization

The carboxylic acid at the 4-position of the 1,2,3-triazole enables straightforward amide coupling and esterification for bioconjugation or linker attachment [1]. The higher hydrogen bond acceptor count (6 HBA) of the target compound compared to the 3,4-isomer (4 HBA) provides additional polarity that can enhance aqueous compatibility of PROTAC constructs without introducing additional heteroatoms [2].

Crystallography and Solid-State Chemistry Studies Requiring Well-Defined Crystalline Materials

The sharp melting point of 158–160 °C and powder form of CAS 1096911-64-6 [1] contrast with the unreported melting behavior of the closest regioisomeric comparator. For researchers conducting polymorph screening, co-crystal engineering, or single-crystal X-ray diffraction studies, the availability of a reliably crystalline starting material increases experimental success rates and reduces purification burden.

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